molecular formula C17H15N3O3S2 B10990561 Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10990561
M. Wt: 373.5 g/mol
InChI Key: ZWEOZRXIFRRVSV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, a compound with notable structural complexity, belongs to the thiazole family of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C15H14N2O2S2
  • Molecular Weight : 374.41 g/mol
  • CAS Number : 1286053-96-0

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetylated amines. The specific synthetic route may vary based on the desired substitution patterns on the thiazole rings.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineGI50 Value (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08
This compoundHCT116 (colon carcinoma)TBD
Harmine (reference)HCT116 (colon carcinoma)2.40 ± 0.12

These findings suggest that the compound may possess potent anticancer effects, warranting further investigation into its mechanism of action and efficacy in vivo .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A study highlighted that thiazole derivatives exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC Value (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that this compound may have potential applications in treating bacterial infections .

The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance:

  • Antitumor Mechanism : Thiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.

Case Studies

Recent research has focused on the molecular docking studies of thiazole derivatives to identify their binding affinities with target proteins involved in cancer progression and bacterial metabolism. For example:

  • Docking Studies : Compounds were evaluated for their interaction with epidermal growth factor receptor (EGFR), showing promising binding affinities that correlate with their anticancer activities .

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O3S2/c1-2-23-16(22)13-10-25-17(19-13)20-14(21)8-12-9-24-15(18-12)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,19,20,21)

InChI Key

ZWEOZRXIFRRVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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